4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine
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Overview
Description
4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine is a complex organic compound that features a benzofuran ring, a piperidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. Overall, the compound’s effects are mediated through a combination of structural features that enable it to engage with biological targets effectively .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran ring, are known for their biological activities.
Piperidine derivatives: Compounds such as piperine and piperidine alkaloids, which feature the piperidine ring, are widely studied for their pharmacological properties.
Uniqueness
4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25NO2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(5-methyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C23H25NO2/c1-17-7-8-22-21(13-17)20(16-26-22)15-23(25)24-11-9-19(10-12-24)14-18-5-3-2-4-6-18/h2-8,13,16,19H,9-12,14-15H2,1H3 |
InChI Key |
XGEPFGDBVSIIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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